molecular formula C18H21NO3 B3650412 N-benzyl-2-(2-methoxyphenoxy)butanamide

N-benzyl-2-(2-methoxyphenoxy)butanamide

Cat. No.: B3650412
M. Wt: 299.4 g/mol
InChI Key: HNGUEBBKELEITP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-2-(2-methoxyphenoxy)butanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a benzyl group and a 2-methoxyphenoxy moiety. Its molecular formula is C₁₈H₁₉NO₃ (inferred from structural analogs in and ), featuring critical functional groups that influence its physicochemical and biological properties.

Properties

IUPAC Name

N-benzyl-2-(2-methoxyphenoxy)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-3-15(22-17-12-8-7-11-16(17)21-2)18(20)19-13-14-9-5-4-6-10-14/h4-12,15H,3,13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGUEBBKELEITP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CC=CC=C1)OC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents Primary Use/Activity Reference
N-Benzyl-2-(2-methoxyphenoxy)butanamide C₁₈H₁₉NO₃ (inferred) 2-Methoxyphenoxy, benzyl, amide Not explicitly stated (see text)
Beflubutamid (rac-(2R)-N-benzyl-2-[4-fluoro-3-(trifluoromethyl)phenoxy]butanamide) C₁₈H₁₇F₄NO₂ 4-Fluoro-3-(trifluoromethyl)phenoxy Herbicide (phenoxy class)
N-Benzyl-2-((2-(trifluoromethyl)pyridin-4-yl)oxy)butanamide C₁₆H₁₈F₃N₃O₂ Pyridinyl, trifluoromethyl Synthetic intermediate (potential pesticidal/pharmaceutical)
N-Benzyl-2-(2-methoxyphenoxy)ethylamine C₁₆H₁₉NO₂ 2-Methoxyphenoxy, ethylamine Adrenoceptor modulation (antiarrhythmic)
Methocarbamol C₁₁H₁₅NO₅ 2-Methoxyphenoxy, carbamate Muscle relaxant

Key Observations :

Substituent-Driven Activity: The 2-methoxyphenoxy group is a common feature in compounds with cardiovascular activity (e.g., antiarrhythmic effects in ) and muscle relaxants (e.g., methocarbamol in ). However, in beflubutamid, replacing the methoxy group with 4-fluoro-3-(trifluoromethyl) shifts the activity to herbicidal . Fluorine and trifluoromethyl groups enhance lipophilicity and metabolic stability, as seen in beflubutamid and the pyridinyl derivative .

Backbone Influence: The butanamide backbone in this compound contrasts with the ethylamine chain in its analog (). Methocarbamol’s carbamate group confers hydrolytic stability, distinguishing its muscle relaxant mechanism from amide-based compounds .

Synthetic Accessibility: The synthesis of these compounds often involves ether formation (e.g., nucleophilic substitution for phenoxy groups) and amidation/carbamation steps. For example, highlights the use of NMR to confirm the structure of a trifluoromethylpyridinyl analog, underscoring the precision required in substituent introduction .

Physicochemical Properties

  • Lipophilicity : Fluorinated compounds (e.g., beflubutamid) exhibit higher logP values than methoxy-substituted analogs, enhancing their penetration into lipid-rich plant tissues or biological membranes .
  • Solubility: The amide group in this compound may improve aqueous solubility relative to purely aromatic analogs, though this is context-dependent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-2-(2-methoxyphenoxy)butanamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-2-(2-methoxyphenoxy)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.